

In-depth Technical Guide on the Potential Therapeutic Targets of Sophoraflavanone I

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sophoraflavanone I	
Cat. No.:	B15139084	Get Quote

Notice to the Reader: Following a comprehensive search of scientific literature, it has been determined that there is a significant scarcity of specific data pertaining to the therapeutic targets and mechanisms of action of **Sophoraflavanone I**. The vast majority of available research focuses on a closely related compound, Sophoraflavanone G. Therefore, this document will provide a detailed technical guide on the well-researched Sophoraflavanone G as a comprehensive alternative, which may serve as a valuable reference for researchers and drug development professionals interested in this class of compounds.

Sophoraflavanone G: A Multi-Targeted Phytochemical

Sophoraflavanone G (SG), a prenylated flavonoid isolated from plants of the Sophora genus, has demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][3] Its therapeutic potential stems from its ability to modulate multiple signaling pathways and interact with various molecular targets.

Anti-Inflammatory Therapeutic Targets

Sophoraflavanone G exerts potent anti-inflammatory effects by targeting key mediators and signaling cascades involved in the inflammatory response.[1][4][5]

Key Signaling Pathways in Inflammation Modulated by Sophoraflavanone G:

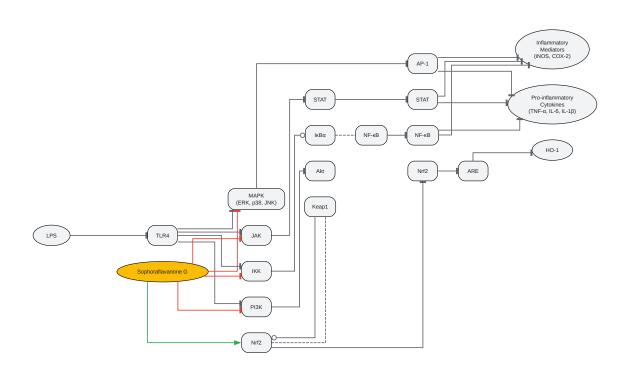
Foundational & Exploratory





- NF-κB Signaling Pathway: SG has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[5] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of the active p65 subunit.[6]
- MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, p38, and JNK, is crucial for inflammatory responses. SG significantly suppresses the phosphorylation and activation of these kinases, leading to a downstream reduction in inflammatory mediators.[5][7]
- JAK/STAT Signaling Pathway: SG can attenuate the phosphorylation of Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins, which are critical for cytokine signaling.[4]
- PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another target of SG. By downregulating the phosphorylation of PI3K and Akt, SG can mitigate inflammatory responses.[4]
- Nrf2/HO-1 Signaling Pathway: Sophoraflavanone G upregulates the expression of Heme
 Oxygenase-1 (HO-1) through the nuclear translocation of Nuclear factor erythroid 2-related
 factor 2 (Nrf2).[4] This pathway is a key cellular defense mechanism against oxidative stress
 and inflammation.





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Quantitative Data on Anti-Inflammatory Effects of Sophoraflavanone G

Target/Medi ator	Cell Line	Treatment/S timulus	Concentrati on of SG	% Inhibition / Effect	Reference
Nitric Oxide (NO)	RAW264.7	LPS	2.5-20 μΜ	Concentratio n-dependent inhibition	[6]
Prostaglandin E2 (PGE2)	RAW264.7	LPS	2.5-20 μΜ	Concentratio n-dependent inhibition	[6]
TNF-α	RAW264.7	LPS	2.5-20 μΜ	Concentratio n-dependent inhibition	[6]
IL-6	RAW264.7	LPS	2.5-20 μΜ	Concentratio n-dependent inhibition	[6]
IL-1β	RAW264.7	LPS	2.5-20 μΜ	Concentratio n-dependent inhibition	[6]
iNOS expression	RAW264.7	LPS	2.5-20 μΜ	Suppression	[6]
COX-2 expression	RAW264.7	LPS	2.5-20 μΜ	Suppression	[6]
HO-1 expression	RAW264.7	-	2.5-20 μΜ	Concentratio n-dependent increase	[6]
MMP-9 expression	bMECs	TNF-α	1 μΜ	Significant blockage	[8]

Anticancer Therapeutic Targets





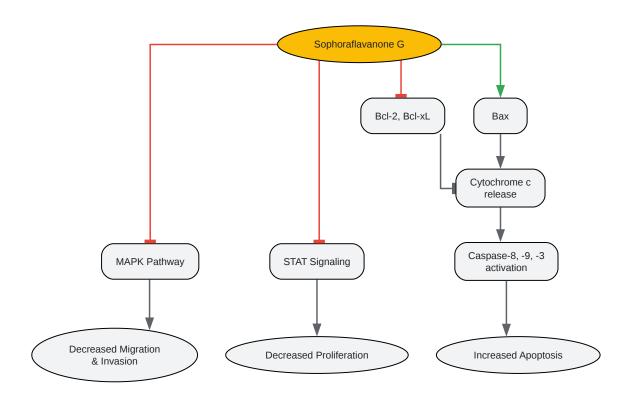


Sophoraflavanone G has demonstrated significant anticancer activity against various cancer cell lines, including breast cancer and leukemia.[7][9] Its mechanisms of action involve the induction of apoptosis, inhibition of cell proliferation, and suppression of migration and invasion. [7]

Key Signaling Pathways in Cancer Modulated by Sophoraflavanone G:

- Apoptotic Signaling Pathway: SG induces apoptosis through both the intrinsic and extrinsic
 pathways. It increases the expression of cleaved caspases-3, -8, and -9.[7] Furthermore, it
 modulates the balance of Bcl-2 family proteins by decreasing the expression of antiapoptotic Bcl-2 and Bcl-xL and increasing the expression of pro-apoptotic Bax, leading to the
 release of cytochrome c from the mitochondria.[7]
- MAPK Pathway: Similar to its role in inflammation, the blockage of the MAPK pathway by SG also contributes to its anticancer effects by suppressing cancer cell migration and invasion.
 [7]
- STAT Signaling: SG has been identified as a novel small-molecule inhibitor of STAT signaling, which is often aberrantly activated in cancer cells and plays a crucial role in their survival and proliferation.[5]





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Caption: Anticancer mechanisms of Sophoraflavanone G.

Quantitative Data on Anticancer Effects of Sophoraflavanone G



Cell Line	Effect	Concentration	Observations	Reference
MDA-MB-231 (Triple-negative breast cancer)	Induction of apoptosis	Various	Increased nuclear condensation, DNA fragmentation, and ROS production	[7]
MDA-MB-231	Inhibition of migration and invasion	Various	Suppression of cell movement	[7]
HL-60 (Human leukemia)	Promotion of apoptosis	Not specified	Increased apoptosis	[7]

Antimicrobial Therapeutic Targets

Sophoraflavanone G has shown considerable efficacy against antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).[2]

Mechanism of Antimicrobial Action:

The primary mechanism of SG's antibacterial activity involves the disruption of the bacterial cell membrane integrity.[10] This leads to increased membrane permeability and ultimately cell death.



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- To cite this document: BenchChem. [In-depth Technical Guide on the Potential Therapeutic Targets of Sophoraflavanone I]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15139084#sophoraflavanone-i-potential-therapeutic-targets]

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